molecular formula C31H31N5O4 B11537859 4,4'-[(4-nitrophenyl)methanediyl]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

4,4'-[(4-nitrophenyl)methanediyl]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B11537859
M. Wt: 537.6 g/mol
InChI Key: XUWLGTGIHPXLNS-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-4-{1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLMETHYL}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-{1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLMETHYL}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the 3,4-dimethylphenyl and 4-nitrophenyl groups. Common reagents used in these reactions include hydrazine, acetophenone derivatives, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-DIMETHYLPHENYL)-4-{1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLMETHYL}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(3,4-DIMETHYLPHENYL)-4-{1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLMETHYL}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-{1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLMETHYL}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL: A simpler analog with fewer functional groups.

    4-NITROPHENYL METHYL PYRAZOLE: A related compound with a similar core structure but different substituents.

Uniqueness: 1-(3,4-DIMETHYLPHENYL)-4-{1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLMETHYL}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its complex structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C31H31N5O4

Molecular Weight

537.6 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]-(4-nitrophenyl)methyl]-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C31H31N5O4/c1-17-7-11-25(15-19(17)3)34-30(37)27(21(5)32-34)29(23-9-13-24(14-10-23)36(39)40)28-22(6)33-35(31(28)38)26-12-8-18(2)20(4)16-26/h7-16,27-29H,1-6H3

InChI Key

XUWLGTGIHPXLNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)C(C3C(=NN(C3=O)C4=CC(=C(C=C4)C)C)C)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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